

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Bucolome

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## Compound of Interest

Compound Name: *Bucolome*

Cat. No.: *B1662748*

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## Abstract

**Bucolome** (5-butyl-1-cyclohexylbarbituric acid) is a non-steroidal anti-inflammatory drug (NSAID) that also exhibits uricosuric properties. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis. The document outlines the primary synthetic route, furnishes a detailed experimental protocol, and presents key quantitative data. A visualization of the synthesis workflow is also provided to facilitate a clear understanding of the process.

## Chemical Structure and Properties

**Bucolome** is a derivative of barbituric acid, characterized by a butyl group at the 5-position and a cyclohexyl group at the 1-position of the pyrimidine-2,4,6-trione ring.

IUPAC Name: 5-butyl-1-cyclohexyl-1,3-diazinane-2,4,6-trione[1]

Molecular Formula:  $C_{14}H_{22}N_2O_3$ [1]

Molecular Weight: 266.34 g/mol [2]

CAS Registry Number: 841-73-6[1]

Synonyms: Paramidine, 5-Butyl-1-cyclohexylbarbituric acid[1]

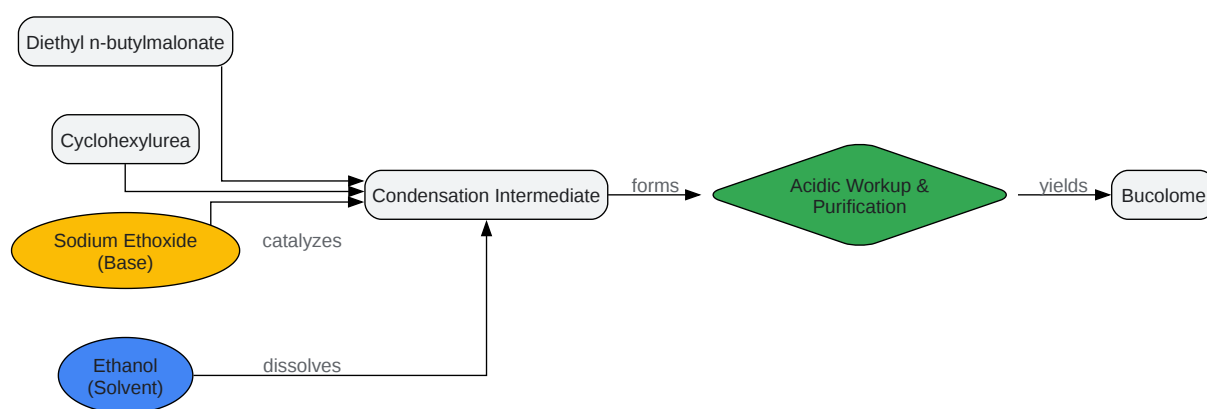
The presence of the butyl and cyclohexyl substituents contributes to the lipophilicity of the molecule, which influences its pharmacokinetic properties. Unlike many other barbiturates, **Bucolome** has minimal sedative or hypnotic effects and is primarily used for its anti-inflammatory and analgesic actions.[3] It is also known to be an inhibitor of the cytochrome P450 enzyme CYP2C9.[4]

## Synthesis of Bucolome

The most common and established method for the synthesis of **Bucolome** is the condensation reaction of diethyl n-butylmalonate with cyclohexylurea. This reaction is a classic example of the synthesis of barbituric acid derivatives.

## Overall Reaction

The synthesis proceeds via a cyclocondensation reaction, where the substituted malonic ester and urea derivative react in the presence of a strong base, typically sodium ethoxide, to form the barbiturate ring system.



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Caption: General workflow for the synthesis of **Bucolome**.

## Experimental Protocol

The following protocol is a detailed methodology for the synthesis of **Bucolome**, adapted from established procedures for the synthesis of analogous 1,5-disubstituted barbituric acids.

Materials:

- Diethyl n-butylmalonate
- Cyclohexylurea
- Metallic Sodium
- Absolute Ethanol
- Hydrochloric Acid (concentrated)
- Methanol

Procedure:

- **Preparation of Sodium Ethoxide Solution:** In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1 molar equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
- **Reaction Mixture:** To the freshly prepared sodium ethoxide solution, add diethyl n-butylmalonate (1 molar equivalent). Subsequently, add cyclohexylurea (1 molar equivalent) to the mixture.
- **Condensation:** Heat the reaction mixture to reflux and maintain this temperature for approximately 7-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The solvent (ethanol) is then removed under reduced pressure. The resulting residue is dissolved in water.

- **Precipitation:** Acidify the aqueous solution with concentrated hydrochloric acid to a weakly acidic pH. This will cause the **Bucolome** to precipitate out of the solution.
- **Isolation and Purification:** Collect the crude product by filtration and wash it with cold water. The crude **Bucolome** is then purified by recrystallization from a suitable solvent, such as methanol, to yield the final product.

## Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of **Bucolome**.

Parameter	Value
Reactants	Diethyl n-butylmalonate, Cyclohexylurea
Catalyst/Base	Sodium Ethoxide
Solvent	Absolute Ethanol
Reaction Time	7-10 hours (reflux)
Typical Yield	Not explicitly reported in searches
Purity	High (after recrystallization)
Melting Point	84 °C[5]

## Spectroscopic Characterization

While a consolidated public source with all spectroscopic data for a synthesized batch of **Bucolome** is not readily available, the expected characteristic signals are as follows:

- <sup>1</sup>H NMR: Protons of the butyl group (triplet for the terminal methyl, multiplets for the methylene groups), protons of the cyclohexyl group (broad multiplets), and a proton on the nitrogen of the barbiturate ring.
- <sup>13</sup>C NMR: Carbonyl carbons of the barbiturate ring, carbons of the butyl chain, and carbons of the cyclohexyl ring.

- IR Spectroscopy: Characteristic absorption bands for the N-H and C=O functional groups of the barbiturate ring.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of **Bucolome** (266.34 g/mol ).

## Signaling Pathways and Experimental Workflows

The request for signaling pathway diagrams is not directly applicable to the chemical synthesis of **Bucolome**. Such diagrams are typically used to illustrate biological mechanisms of action, which is beyond the scope of this technical guide focused on its chemical synthesis. The experimental workflow for the synthesis is detailed in the protocol section and visualized in the DOT diagram above.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of **Bucolome**. The primary synthetic route, a condensation reaction between diethyl n-butylmalonate and cyclohexylurea, is a robust and well-established method for producing this anti-inflammatory agent. The provided experimental protocol offers a clear and actionable guide for its laboratory-scale synthesis. Further research could focus on optimizing reaction conditions to improve yield and purity, as well as developing more sustainable synthetic methodologies.

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